molecular formula C23H25N5O3 B12172632 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

Cat. No.: B12172632
M. Wt: 419.5 g/mol
InChI Key: ZPGAYVWWMCWDAO-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is a complex organic compound that features a triazole ring, an indole moiety, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide has demonstrated several promising biological activities:

Anticancer Properties

Research has shown that compounds containing triazole and indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis and cell cycle arrest in cancer cells by disrupting microtubule dynamics and targeting tubulin polymerization .
  • Case Studies : In vitro studies on breast cancer cell lines have indicated that this compound can inhibit cell growth with IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Preliminary studies suggest that this compound may exhibit activity against certain fungal pathogens, although further research is required to quantify this effect.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development:

  • Targeting Cancer : Its ability to inhibit tubulin polymerization positions it as a potential lead compound for developing new anticancer therapies.
  • Combination Therapies : It may also be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AntiproliferativeMCF-7 Breast Cancer Cells52 nMInduces apoptosis; disrupts microtubules
AntifungalVarious Fungal StrainsTBDTBD

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is unique due to its combination of a triazole ring, an indole moiety, and a dimethoxyphenyl group. This unique structure may confer distinct biological activities and interactions with molecular targets compared to similar compounds .

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is a complex organic compound that integrates triazole and indole moieties with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of approximately 392.44 g/mol. Its structure incorporates a triazole ring, an indole group, and a dimethoxyphenyl ethyl side chain. The unique combination of these elements enhances its biological activity and solubility properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate it may inhibit the growth of bacteria and fungi through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by modulating specific signaling pathways involved in cell proliferation and apoptosis. It is believed to inhibit enzymes critical for tumor growth.
  • Anticonvulsant Activity : Similar compounds in the triazole family have demonstrated anticonvulsant properties, suggesting potential applications in epilepsy treatment .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions crucial for survival and proliferation.
  • Receptor Modulation : Interaction with receptors may lead to altered signaling cascades that promote or inhibit cellular responses associated with disease processes.

Case Studies

Several studies have evaluated the efficacy and safety of compounds similar to this compound:

StudyFocusFindings
Siddiqui et al. (2008)Anticonvulsant ActivityCompounds similar to triazoles showed protection against seizures at doses of 30 mg/kg .
Na et al. (2020)Antifungal ActivityTriazole derivatives displayed significant antifungal activity against Candida species .
PMC (2020)Pharmacological ProfileComprehensive review highlighted the diverse activities of 1,2,4-triazoles including anticancer and antimicrobial effects .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C23H25N5O3/c1-30-19-9-7-16(15-20(19)31-2)8-10-21-24-23(27-26-21)25-22(29)12-14-28-13-11-17-5-3-4-6-18(17)28/h3-7,9,11,13,15H,8,10,12,14H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

ZPGAYVWWMCWDAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

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